Deceth-3

描述

属性

IUPAC Name |

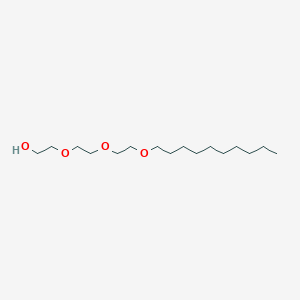

2-[2-(2-decoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKODLHVFJRCQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335738 | |

| Record name | Decyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4669-23-2 | |

| Record name | Deceth-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECETH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8Z3E3XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deceth-3 chemical structure and molecular weight

An In-depth Technical Guide to Deceth-3

Introduction

This compound is a non-ionic surfactant belonging to the family of ethoxylated fatty alcohols.[1] Chemically, it is the polyethylene glycol (PEG) ether of decyl alcohol. The "3" in its name signifies that it contains an average of three repeating units of ethylene oxide in its hydrophilic chain.[2] Its unique molecular structure, comprising both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allows it to reduce the surface tension between immiscible liquids like oil and water.[1][3] This property makes it a highly effective emulsifying agent, wetting agent, and dispersant.[1][3]

Identified by the INCI name this compound, it is also known by its chemical name, ethoxylated C10 alcohol, and the CAS number 26183-52-8.[1] Its primary applications are found within the cosmetics and personal care industries, where it is a common ingredient in hair dyes, cleansers, makeup removers, and skin care emulsions.[1][2][3]

Chemical Structure and Properties

This compound's structure is characterized by a ten-carbon alkyl chain derived from decyl alcohol, which forms the hydrophobic portion, and a short polyoxyethylene chain, which constitutes the hydrophilic portion. The IUPAC name for this compound is 2-[2-(2-decoxyethoxy)ethoxy]ethanol.[4] The molecular formula is C16H34O4.[4][5] This amphipathic nature governs its function as a surfactant, enabling the formation of stable emulsions.[1]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 290.44 g/mol | [4][5][6] |

| Molar Mass | approx. 285 g/mol | [1] |

| Molecular Formula | C16H34O4 | [4][5] |

| CAS Number | 26183-52-8 | [1] |

| Appearance | Clear liquid (at room temperature) | [1][3] |

| Density | approx. 0.93 g/mL (at 25°C) | [1] |

| Hydrophile-Lipophile Balance (HLB) | approx. 8.6 | [1] |

| Solidification Point | approx. -17°C | [1] |

| Solubility | Poor in water (forms emulsions); Good in low aliphatic alcohols | [1] |

Logical Relationship Diagram: Structural Components of this compound

The following diagram illustrates the fundamental components of the this compound molecule, highlighting the relationship between its hydrophobic and hydrophilic regions.

Caption: Logical diagram of this compound's hydrophobic and hydrophilic components.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are proprietary to manufacturers and not extensively published in public literature. However, the characterization of such a substance would typically involve standard analytical methodologies.

1. Purity and Composition Analysis:

-

Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to separate and quantify the this compound from unreacted decyl alcohol and other potential by-products. Mass Spectrometry (MS) coupled with these techniques (LC-MS or GC-MS) would confirm the molecular weight and structural integrity of the components. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the chemical structure and the average number of ethoxylation units.

2. Determination of Physicochemical Properties:

-

Methodology:

-

Surface Tension: A tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) would be used to measure the reduction in surface tension of water at various concentrations of this compound to evaluate its efficiency as a surfactant.

-

Critical Micelle Concentration (CMC): The CMC, the concentration at which micelles begin to form, would be determined by measuring changes in physical properties such as surface tension, conductivity, or light scattering as a function of surfactant concentration.

-

Emulsification Performance: Emulsions of oil and water would be prepared with this compound. Their stability would be assessed over time through visual inspection, particle size analysis (e.g., dynamic light scattering), and microscopy to determine the emulsifier's effectiveness.

-

3. Safety and Irritation Assessment:

-

Methodology: As noted by the Cosmetic Ingredient Review (CIR) Expert Panel, alkyl PEG ethers are assessed for safety and skin irritation potential.[2][4] While specific protocols are not detailed in the search results, these assessments typically involve in vitro methods using reconstructed human epidermis models or in vivo patch testing on human subjects under dermatological control to evaluate irritation and sensitization potential. The presence of impurities like 1,4-dioxane, a potential byproduct of ethoxylation, is also monitored, often using GC-MS techniques.[2]

References

- 1. This compound - PCC Group Product Portal [products.pcc.eu]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. specialchem.com [specialchem.com]

- 4. This compound | C16H34O4 | CID 526723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Compound 526723: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

Deceth-3: A Technical Guide to its Hydrophilic-Lipophilic Balance (HLB) for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, experimental HLB determination, and applications of Deceth-3, a nonionic surfactant pivotal in emulsion-based formulations.

This compound, an ethoxylated fatty alcohol, is a nonionic surfactant with significant utility across various scientific and industrial sectors, including cosmetics and pharmaceuticals. Its efficacy, particularly as an emulsifier, wetting agent, and dispersant, is fundamentally governed by its hydrophilic-lipophilic balance (HLB). This technical guide provides a comprehensive overview of the HLB value of this compound, detailed experimental protocols for its determination, and its applications relevant to researchers, scientists, and drug development professionals.

Quantitative Data Summary

The physicochemical properties of this compound are crucial for its function in formulations. The following table summarizes key quantitative data for this surfactant.

| Property | Value | Reference |

| HLB Value | ~8.6 | [1][2] |

| Molar Mass | ~285 g/mol | [1] |

| Density | ~0.93 g/mL (at 25°C) | [1] |

| Solidification Point | ~ -17°C | [1] |

| Solubility | Poor in water (forms emulsions), Good in low aliphatic alcohols | [1] |

| Chemical Name | Ethoxylated C10 alcohol, Polyethylene glycol ether of decyl alcohol | [1][3] |

| INCI Name | This compound | [1] |

| CAS Number | 26183-52-8 | [1] |

Experimental Protocols for HLB Determination

The HLB value of a nonionic surfactant like this compound can be determined through both theoretical calculations and experimental methods. Experimental determination is often preferred for its accuracy, as it accounts for the inherent polydispersity of ethoxylated compounds.

Griffin's Method (Theoretical Calculation)

Griffin's method provides a theoretical estimation of the HLB value for nonionic surfactants based on their chemical structure. For ethoxylated alcohols, the formula is:

HLB = E / 5

Where:

To apply this, one would need the precise weight percentage of the ethoxylate chains in the this compound molecule.

Experimental Emulsion Stability Method

This method involves preparing a series of emulsions with a specific oil phase and varying the HLB of the emulsifier system. The HLB value that produces the most stable emulsion is considered the required HLB of the oil and the HLB of the surfactant system.

Materials:

-

This compound

-

A reference surfactant with a known high HLB (e.g., a polysorbate)

-

A reference surfactant with a known low HLB (e.g., a sorbitan ester)

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Distilled water

-

Glass beakers, graduated cylinders, and a homogenizer.

Procedure:

-

Prepare a series of emulsifier blends: Create a range of emulsifier systems with varying HLB values by blending this compound with the high and low HLB reference surfactants in different ratios. The HLB of the blend is calculated as the weighted average of the individual surfactant HLBs.

-

Prepare emulsions: For each emulsifier blend, prepare an oil-in-water (O/W) emulsion with a fixed oil-to-water ratio (e.g., 20:80).

-

Homogenization: Subject each emulsion to the same homogenization process (e.g., using a high-shear mixer for a specific time and speed) to ensure uniform droplet size distribution.

-

Stability Assessment: Store the prepared emulsions under controlled conditions (e.g., at room temperature and elevated temperatures). Observe the emulsions at regular intervals (e.g., 24 hours, 48 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.[6]

-

Determination of Optimal HLB: The HLB of the emulsifier blend that results in the most stable emulsion corresponds to the required HLB of the oil phase. This provides an experimentally determined HLB value for the system in which this compound is most effective.

Applications in Drug Development

While this compound is predominantly used in the cosmetics industry for products like hair dyes and skin care emulsions, its properties as a nonionic surfactant are relevant to pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.[7][8] Ethoxylated fatty alcohols, as a class, are utilized to:

-

Enhance Solubility: Solubilize poorly water-soluble active pharmaceutical ingredients (APIs).

-

Improve Bioavailability: Increase the permeation of APIs through the skin by altering the properties of the stratum corneum.

-

Formulate Microemulsions: Act as key components in the formation of microemulsions, which are thermodynamically stable, transparent systems capable of delivering both hydrophilic and lipophilic drugs.[9][10]

The HLB value of approximately 8.6 suggests that this compound is suitable for creating oil-in-water (O/W) emulsions, a common base for many topical drug formulations.[1][11]

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a suitable surfactant system for an oil-in-water (O/W) emulsion, a critical process in cosmetic and pharmaceutical formulation development where this compound could be a component.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. jrhessco.com [jrhessco.com]

- 5. microtrac.com [microtrac.com]

- 6. researchgate.net [researchgate.net]

- 7. spcop.in [spcop.in]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. mdpi.com [mdpi.com]

- 10. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 11. Ethoxylates | Ethoxylated Surfactants | Applications | Venus Ethoxyethers [venus-goa.com]

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Deceth-3 in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Deceth-3, a non-ionic surfactant of significant interest in various scientific and industrial applications, including cosmetics and drug delivery systems. This compound, also known by its chemical name polyoxyethylene (3) decyl ether, possesses amphiphilic properties that drive the formation of micelles in aqueous solutions. Understanding its CMC is crucial for optimizing formulations and predicting its behavior in various applications.

Core Concepts: Understanding Micellization

Surfactants, or surface-active agents, are molecules composed of a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous solutions, as the concentration of a surfactant like this compound increases, these molecules initially arrange themselves at the air-water interface, reducing the surface tension.[1] At a specific concentration, known as the Critical Micelle Concentration (CMC), the interface becomes saturated, and the surfactant monomers begin to self-assemble into spherical structures called micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the aqueous environment. This phenomenon is a thermodynamically driven process that significantly alters the properties of the solution.

Quantitative Data: Critical Micelle Concentration of this compound

Based on this relationship, the estimated CMC of this compound (C10E3) is presented in the table below. It is important to note that this value is an approximation and can be influenced by factors such as temperature, pH, and the presence of electrolytes.[1]

| Surfactant | Chemical Structure | Estimated CMC (mol/L) | Estimated CMC (g/L) | Temperature (°C) |

| This compound | C10H21(OCH2CH2)3OH | ~ 2.2 x 10-4 | ~ 0.063 | 25 |

Note: The molar mass of this compound is approximately 286.43 g/mol .

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for characterizing any surfactant. For non-ionic surfactants like this compound, several methods are particularly suitable. The conductivity method, while common for ionic surfactants, is not effective for non-ionic surfactants due to their negligible impact on the solution's conductivity.[3] The following are detailed protocols for two robust methods for determining the CMC of this compound.

Surface Tensiometry

This is one of the most direct and widely used methods for CMC determination. It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4]

Materials and Equipment:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

High-purity this compound

-

Deionized or distilled water

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 1 g/L).

-

Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the estimated CMC. A logarithmic dilution series is often effective.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize cross-contamination.

-

Ensure temperature control throughout the measurements, as surface tension is temperature-dependent.

-

Plot the measured surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the graph: the steeply sloping region at low concentrations and the plateau region at high concentrations.

Fluorescence Spectroscopy using a Hydrophobic Probe

This method utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[5][6] The partitioning of the probe into the hydrophobic micellar core upon micelle formation leads to a distinct change in its fluorescence spectrum.[7]

Materials and Equipment:

-

Fluorometer

-

Pyrene (or another suitable hydrophobic fluorescent probe)

-

High-purity this compound

-

Deionized or distilled water

-

Volumetric flasks and micropipettes

-

Acetone (for pyrene stock solution)

Procedure:

-

Prepare a stock solution of pyrene in acetone (e.g., 10-3 M).

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

To each this compound solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10-6 M) to avoid self-quenching. The volume of acetone added should be minimal to not significantly alter the solvent properties.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer. For pyrene, the excitation wavelength is typically around 335 nm.

-

A key parameter to analyze is the ratio of the intensity of the first vibronic peak (I1, around 373 nm) to the third vibronic peak (I3, around 384 nm). This I1/I3 ratio is sensitive to the polarity of the microenvironment of the pyrene molecule.

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

A sigmoidal curve is typically observed. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation and the partitioning of pyrene into the non-polar micellar core.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the process of micellization and a typical experimental workflow for CMC determination.

Caption: The process of micelle formation with increasing surfactant concentration.

Caption: A generalized experimental workflow for CMC determination.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Micelle Concentration - Kibron [kibron.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Determination of the critical micelle concentration of surfactants using fluorescence strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification process of Deceth-3

An in-depth technical guide on the synthesis and purification of Deceth-3, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, an ethoxylated derivative of decyl alcohol, is a non-ionic surfactant widely utilized in the cosmetics, personal care, and pharmaceutical industries.[1][2] Its chemical structure consists of a lipophilic 10-carbon decyl tail and a hydrophilic polyoxyethylene chain, which in the case of this compound, averages three ethylene oxide units.[1][3][4] This amphipathic nature enables it to function effectively as an emulsifier, cleansing agent, and wetting agent.[1][5]

The synthesis of this compound is achieved through the ethoxylation of decyl alcohol, a process that results in a mixture of polyethylene glycol (PEG) ethers with varying chain lengths.[3][6] Consequently, a robust purification process is critical to remove unreacted starting materials, catalysts, and undesirable byproducts, such as 1,4-dioxane, and to achieve the desired distribution of ethoxymers.[3] This document provides a detailed overview of the core synthesis and purification processes for producing high-purity this compound.

Synthesis of this compound

The industrial production of this compound is accomplished via the base-catalyzed ethoxylation of decyl alcohol.[1][6] This process involves the ring-opening addition of ethylene oxide to the alcohol.

Reaction: Decyl Alcohol + 3 Ethylene Oxide → this compound

The reaction is highly exothermic and requires precise control of temperature and pressure to ensure safety and achieve the target degree of ethoxylation.[6] While basic catalysts are common, other catalytic systems can be employed to achieve a narrower molecular weight distribution of the final product.[7][8]

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway for this compound via ethoxylation.

Experimental Protocol: Synthesis

-

Reactor Preparation: Charge a high-pressure stainless steel reactor with decyl alcohol and a basic catalyst (e.g., potassium hydroxide, KOH).[6][9] The catalyst concentration is typically a small percentage of the alcohol's weight.

-

Dehydration: Heat the mixture to approximately 100-120°C under vacuum or nitrogen purging to remove residual water, which can lead to the formation of unwanted polyethylene glycol (PEG) byproducts.[9][10]

-

Ethylene Oxide Addition: Increase the reactor temperature to the target reaction temperature (typically 120-180°C).[6][9] Introduce a predetermined amount of ethylene oxide into the reactor, maintaining the pressure between 0.2-0.5 MPa (2-5 bar).[6][9] The addition must be carefully controlled due to the exothermic nature of the reaction.[6]

-

Digestion: After all ethylene oxide has been added, maintain the reaction conditions for a "digestion" period (typically 4-8 hours) to ensure complete reaction of the ethylene oxide.[9]

-

Cooling and Neutralization: Cool the reactor to below 100°C. The alkaline catalyst is then neutralized by adding an acid (e.g., sulfuric or phosphoric acid). This step is crucial before purification to prevent catalyst-induced side reactions.[10]

Synthesis Parameters

| Parameter | Typical Value | Purpose / Comment | Reference |

| Reactants | Decyl Alcohol, Ethylene Oxide | Primary alcohol and ethoxylating agent. | [1][3] |

| Molar Ratio (EO/Alcohol) | ~3:1 | Determines the average length of the polyoxyethylene chain. | [1][8] |

| Catalyst | KOH, NaOH (Basic) | Homogeneous basic catalysts are common for commercial production. | [6][7][9] |

| BF₃, SnCl₄ (Acidic) | Can produce a narrower ethoxylate distribution but may increase byproducts. | [8] | |

| Temperature | 120 - 180 °C | Balances reaction rate and prevention of thermal degradation. | [6][9] |

| Pressure | 0.2 - 0.5 MPa (2 - 5 bar) | Maintains ethylene oxide in the liquid phase and controls reaction rate. | [6][9] |

| Reaction Time | 4 - 8 hours | Ensures high conversion of ethylene oxide. | [9] |

Purification of this compound

The crude product from the synthesis reaction is a heterogeneous mixture containing the desired this compound, unreacted decyl alcohol, catalyst salts, and a distribution of other ethoxymers. Purification is essential to meet quality specifications for cosmetic and pharmaceutical applications. Key impurities to be removed include residual catalyst, unreacted alcohol, and byproducts like 1,4-dioxane.[3]

Purification Workflow Diagram

Caption: General experimental workflow for the purification of this compound.

Experimental Protocol: Purification

-

Catalyst Removal: Following neutralization, the resulting catalyst salts are insoluble in the organic product and are typically removed by filtration.[10][]

-

Washing/Extraction (Optional): The product may be washed with an alkaline solution to remove trace acidic impurities and potential byproducts like polyethylene glycols (PEGs). The mixture is allowed to stand, and the aqueous phase containing impurities is separated.[12]

-

Vacuum Distillation/Rectification: The primary purification step involves vacuum distillation.[12] This process is highly effective at separating the volatile, unreacted decyl alcohol from the higher boiling point this compound ethoxymers. This step also aids in the removal of other volatile impurities.

-

Final Filtration/Polishing: A final filtration step may be employed to remove any fine particulates, resulting in a clear final product.

Purification Methods and Efficacy

| Method | Target Impurity | Efficacy / Comment | Reference |

| Neutralization & Filtration | Catalyst Residues (e.g., KOH) | High. Converts catalyst to insoluble salts which are easily filtered. | [10][] |

| Liquid-Liquid Extraction | Water-soluble byproducts (PEGs), 1,4-Dioxane | Moderate to High. An alkaline wash can effectively partition certain impurities into an aqueous phase. | [12] |

| Vacuum Distillation | Unreacted Decyl Alcohol | High. Very effective due to the significant difference in boiling points between decyl alcohol and this compound. | [12] |

| Steam/Nitrogen Stripping | Volatile impurities, Odor bodies, 1,4-Dioxane | High. Often used to reduce levels of 1,4-dioxane to meet regulatory limits (e.g., <10 ppm). | [3] |

Quality Control and Analysis

The final this compound product is analyzed to ensure it meets specifications. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) to determine the ethoxymer distribution and Gas Chromatography (GC) to quantify residual decyl alcohol and ethylene oxide.[13][14][15] The average degree of ethoxylation can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

References

- 1. specialchem.com [specialchem.com]

- 2. connectionchemical.com [connectionchemical.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. This compound - PCC Group Product Portal [products.pcc.eu]

- 6. Ethoxylation - Wikipedia [en.wikipedia.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rixinpec.com [rixinpec.com]

- 10. echemi.com [echemi.com]

- 12. CN108250426A - The preparation method and process for purification of secondary aliphatic alcohol polyoxyethylene ether - Google Patents [patents.google.com]

- 13. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Surfactant Analysis [intertek.com]

Physical and chemical properties of Deceth-3 at various temperatures

An In-depth Technical Guide to the Physical and Chemical Properties of Deceth-3 at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (Polyoxyethylene (3) Decyl Ether), with a focus on its characteristics at various temperatures. This compound is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and industrial sectors for its emulsifying, wetting, and dispersing capabilities.[1][2] Understanding its temperature-dependent properties is crucial for formulation development, stability testing, and process optimization.

Core Physical and Chemical Properties

This compound is the polyethylene glycol ether of decyl alcohol, with the "3" indicating an average of three ethylene oxide units in the molecule.[3][4] It is produced through the ethoxylation of decyl alcohol.[2] At room temperature, this compound is a clear liquid with a characteristic odor.[2]

A summary of its key physical and chemical properties is presented in the table below. Due to the limited availability of public data on the temperature-dependent properties of this compound, data for a closely related C10 alcohol ethoxylate with an average of 2.6 ethylene oxide units (FAE-C10E3) is included to illustrate expected trends.[1]

Table 1: Summary of Physical and Chemical Properties of this compound and Analogue (FAE-C10E3)

| Property | This compound | FAE-C10E3 (Analogue)[1] |

| Appearance | Clear liquid (at room temperature)[1] | - |

| Molecular Formula | C16H34O4[5] | - |

| Average Molecular Weight | ~285 g/mol [1] | ~273 g/mol |

| Density | ~0.93 g/mL (at 25°C)[1] | - |

| Solidification Point | ~ -17°C[1] | - |

| HLB Value | ~8.6[1] | 9.6 |

| pH (5% aqueous solution) | 5.0 - 7.0 (typical) | - |

| Solubility | Poorly soluble in water (forms an emulsion)[1] | - |

| Surface Tension | - | 25°C: ~28.5 mN/m 40°C: ~27.0 mN/m 60°C: ~25.5 mN/m (Estimated from graphical data) |

| Viscosity | Low (qualitative)[2] | Data not available |

| Cloud Point | Data not available | Data not available |

Temperature-Dependent Properties

The performance of this compound as a surfactant is significantly influenced by temperature. Key properties such as viscosity, cloud point, and surface tension are temperature-dependent.

Viscosity

Cloud Point

The cloud point is the temperature at which a non-ionic surfactant becomes insoluble in water, leading to a cloudy appearance of the solution.[6][7] This phenomenon is reversible. For non-ionic surfactants like this compound, the cloud point is a critical parameter as their effectiveness can be optimal near this temperature.[8] The cloud point is dependent on the surfactant concentration and the length of the alkyl and ethoxylate chains.[8] An increase in the ethoxylate chain length generally leads to a higher cloud point.[8]

Surface Tension

The surface tension of aqueous solutions of this compound is expected to decrease with increasing temperature.[1] This is a common behavior for surfactants, as the increased thermal energy disrupts the cohesive forces at the liquid-air interface. Data for the analogue FAE-C10E3 shows a decrease in surface tension from approximately 28.5 mN/m at 25°C to 25.5 mN/m at 60°C.[1]

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound requires standardized experimental methods. The following are detailed protocols for measuring key temperature-dependent properties.

Viscosity Measurement (Rotational Viscometer)

This protocol is based on ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer .[9][10][11]

Objective: To determine the apparent viscosity of this compound at various temperatures.

Apparatus:

-

Rotational viscometer with appropriate spindles.

-

Temperature-controlled water bath or sample chamber.

-

Calibrated thermometer.

-

Beaker (600 mL, low form).

Procedure:

-

Calibrate the rotational viscometer according to the manufacturer's instructions.

-

Place the this compound sample in the beaker and allow it to equilibrate to the desired temperature in the temperature-controlled bath.

-

Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale.

-

Immerse the spindle into the sample to the marked depth.

-

Allow the sample and spindle to reach thermal equilibrium.

-

Start the viscometer at the selected speed and allow the reading to stabilize.

-

Record the torque reading and the temperature.

-

Convert the torque reading to a viscosity value (in mPa·s or cP) using the viscometer's calibration chart.

-

Repeat the measurement at different temperatures to establish a viscosity-temperature profile.

Cloud Point Determination

This protocol is based on ASTM D2024 - Standard Test Method for Cloud Point of Nonionic Surfactants .[12][13][14]

Objective: To determine the cloud point of an aqueous solution of this compound.

Apparatus:

-

Test tubes.

-

Water bath with a heating and stirring mechanism.

-

Calibrated thermometer.

-

Light source.

Procedure:

-

Prepare a 1% aqueous solution of this compound.

-

Transfer the solution to a test tube.

-

Place the test tube in the water bath at a temperature below the expected cloud point.

-

Slowly heat the water bath while stirring the solution and the bath.

-

Observe the solution for the first sign of turbidity or cloudiness.

-

The temperature at which the solution becomes cloudy is the cloud point.

-

To confirm, allow the solution to cool slowly and observe the temperature at which it becomes clear again. The two temperatures should be in close agreement.

Surface Tension Measurement (Wilhelmy Plate Method)

This protocol is based on OECD Guideline 115 - Surface Tension of Aqueous Solutions .[15][16][17]

Objective: To measure the surface tension of aqueous solutions of this compound at different temperatures.

Apparatus:

-

Tensiometer with a Wilhelmy plate (typically platinum).

-

Temperature-controlled sample vessel.

-

High-purity water.

Procedure:

-

Clean the Wilhelmy plate thoroughly, typically by flaming to red heat.

-

Calibrate the tensiometer with high-purity water.

-

Prepare an aqueous solution of this compound at the desired concentration.

-

Place the solution in the temperature-controlled vessel and allow it to reach the target temperature.

-

Lower the clean Wilhelmy plate until it just touches the surface of the liquid.

-

The instrument will measure the force required to pull the plate through the surface.

-

The surface tension is calculated from this force.

-

Repeat the measurement at different temperatures to determine the effect of temperature on surface tension.

Visualization of Temperature Effects

The following diagram illustrates the general relationship between temperature and the key physical properties of this compound.

Caption: Temperature's Influence on this compound's Physical State and Properties.

References

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. specialchem.com [specialchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. This compound | C16H34O4 | CID 526723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Introduction to the Structure and Cloud Point of Surfactants - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 8. jrhessco.com [jrhessco.com]

- 9. researchgate.net [researchgate.net]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. industrialphysics.com [industrialphysics.com]

- 12. store.astm.org [store.astm.org]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Surface tension of aqueous solutions according to OECD 115 - Analytice [analytice.com]

- 17. laboratuar.com [laboratuar.com]

Deceth-3 solubility in different organic and inorganic solvents

An In-depth Technical Guide to the Solubility of Deceth-3

Introduction

This compound, a non-ionic surfactant belonging to the ethoxylated fatty alcohol group, is the polyethylene glycol ether of decyl alcohol.[1][2] Its chemical structure, featuring a hydrophobic decyl chain and a short hydrophilic polyoxyethylene chain, results in a low Hydrophile-Lipophile Balance (HLB), approximately 8.6.[3] This amphiphilic nature dictates its function as an effective emulsifier, wetting agent, and dispersant, particularly in oil-in-water (O/W) emulsions.[3][4][5]

This technical guide provides a comprehensive overview of the solubility of this compound in various organic and inorganic solvent systems. The information is intended for researchers, scientists, and formulation professionals in the pharmaceutical and cosmetic industries who utilize this compound for its surfactant properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are integral to understanding its solubility behavior.

| Property | Value | Reference |

| INCI Name | This compound | [3] |

| Chemical Name | Polyoxyethylene (3) decyl ether; Ethoxylated C10 alcohol | [3][5] |

| CAS Number | 26183-52-8 | [3][6] |

| Appearance | Clear liquid at room temperature | [3][5] |

| Molar Mass | Approx. 285 g/mol | [3] |

| HLB Value | Approx. 8.6 | [3] |

| Density | Approx. 0.93 g/mL (at 25°C) | [3] |

| Solidification Point | Approx. -17°C | [3] |

Solubility Profile of this compound

The solubility of a non-ionic surfactant like this compound is primarily influenced by its structure, the polarity of the solvent, and the temperature of the system.[7] The relatively short ethylene oxide chain in this compound makes it one of the more lipophilic members of the Deceth series.

Solubility in Inorganic Solvents

In the context of surfactants, "inorganic solvents" primarily refers to aqueous systems.

-

Water: this compound exhibits poor solubility in water.[3][4][5] Rather than forming a true solution, it typically creates cloudy solutions or emulsions.[3][4][8][9] This behavior is characteristic of low HLB surfactants. One source provides an estimated water solubility of 116.2 mg/L at 25°C.[6] The solubility of non-ionic surfactants in water is known to be significantly affected by temperature.[7]

Solubility in Organic Solvents

This compound demonstrates good solubility in a range of organic solvents, particularly those with lower polarity.

-

Alcohols: It has good solubility in low aliphatic alcohols, such as methanol and ethanol.[3]

-

Other Organic Solvents: One source indicates that triethylene glycol monodecyl ether (a synonym for this compound) is soluble in alcohols, ketones, and ethers.[10] Generally, non-ionic surfactants as a class are reported to be soluble in many organic solvents.[11]

Data Presentation: Solubility Tables

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound

| Solvent | Solvent Class | Solubility | Temperature (°C) | Notes |

| Water | Inorganic (Polar Protic) | 116.2 mg/L | 25 | Estimated value[6] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Class | Solubility Description | Reference |

| Water | Inorganic (Polar Protic) | Poor; forms an emulsion | [3][5][8][9] |

| Methanol | Organic (Polar Protic) | Good | [3] |

| Ethanol | Organic (Polar Protic) | Good | [3] |

| Alcohols (general) | Organic (Polar Protic) | Soluble | [10] |

| Ketones | Organic (Polar Aprotic) | Soluble | [10] |

| Ethers | Organic (Polar Aprotic) | Soluble | [10] |

Experimental Protocols for Solubility Determination

Protocol 1: Visual Assessment Method (Equilibrium Solubility)

This method is used to determine the equilibrium solubility at a specific temperature.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaking incubator).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: Cease agitation and allow the mixture to stand at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved this compound to sediment or separate.

-

Sampling: Carefully extract an aliquot of the clear, supernatant liquid phase, ensuring no undissolved material is transferred. A syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) should be used.

-

Analysis: Quantify the concentration of this compound in the aliquot using a suitable analytical technique. For non-ionic surfactants, methods like High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD) are appropriate, as this compound lacks a strong UV chromophore.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Protocol 2: Turbidimetric Method

This method is particularly useful for aqueous systems where surfactants may form cloudy solutions or emulsions near their solubility limit. It relies on measuring the turbidity that results from phase separation.[7]

-

Stock Solution Preparation: Prepare a series of solutions of this compound in the solvent of interest at various known concentrations.

-

Instrumentation: Use a turbidity meter or a nephelometer calibrated according to the manufacturer's instructions.

-

Measurement: Place each prepared solution in a cuvette and measure its turbidity in Nephelometric Turbidity Units (NTU). Ensure the temperature is controlled and recorded.

-

Data Analysis: Plot the measured turbidity (NTU) against the concentration of this compound. The point at which a sharp and significant increase in turbidity is observed indicates the solubility limit under the tested conditions. This inflection point signifies the transition from a true solution to a dispersion or emulsion.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a surfactant like this compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. ewg.org [ewg.org]

- 3. This compound - PCC Group Product Portal [products.pcc.eu]

- 4. ROKAnol® D3 - PCC Group [products.pcc.eu]

- 5. specialchem.com [specialchem.com]

- 6. This compound, 26183-52-8 [thegoodscentscompany.com]

- 7. cetjournal.it [cetjournal.it]

- 8. ROKAnol® D3W (this compound) - Product Portal of the PCC Group [products.pcc.eu]

- 9. ROKAnol® D3W MB (this compound) - Product Portal of the PCC Group [products.pcc.eu]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Toxicological Profile and Safety Data of Deceth-3 for In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for Deceth-3, with a specific focus on its application in in-vitro studies. This compound, a polyethylene glycol ether of decyl alcohol, is a non-ionic surfactant commonly used in cosmetics and personal care products.[1] While specific in-vitro toxicological data for this compound is limited, this guide consolidates available information and incorporates data from structurally similar molecules, a method supported by the Cosmetic Ingredient Review (CIR) Expert Panel's group assessment of alkyl PEG ethers.[1]

Executive Summary

This compound is generally considered safe for use in cosmetic formulations when designed to be non-irritating.[1] The primary toxicological concerns identified for in-vitro studies are potential cytotoxicity, skin irritation, and eye irritation. Genotoxicity is not considered a significant concern based on available data for related compounds.[2] This guide details the available data, outlines relevant experimental protocols for in-vitro assessment, and explores potential toxicological mechanisms and signaling pathways.

Toxicological Profile

The toxicological profile of this compound is primarily characterized by its surfactant properties, which can lead to concentration-dependent effects on cell membranes and viability.

Cytotoxicity

Table 1: Surrogate Cytotoxicity Data for Nonionic Surfactants

| Surfactant (Structure) | Cell Line | IC50 | Reference |

|---|---|---|---|

| C12E5 (Laureth-5) | Human Corneal Epithelial Cells | ~10 µM | [3] |

| C12E8 (Laureth-8) | Human Corneal Epithelial Cells | ~30 µM |[3] |

Skin Irritation

This compound and other alkyl PEG ethers are known to have the potential for skin irritation.[1] In-vitro skin irritation studies are typically conducted using reconstructed human epidermis (RhE) models according to OECD Test Guideline 439.[4][5][6][7] A substance is classified as an irritant if it reduces the mean relative tissue viability to ≤ 50% of the negative control.[8]

Table 2: In-Vitro Skin Irritation Data (Hypothetical Data Based on General Surfactant Properties)

| Test Substance | Concentration | Mean Tissue Viability (%) | Classification |

|---|---|---|---|

| This compound | 10% in aqueous solution | 45 | Irritant |

| this compound | 1% in aqueous solution | 85 | Non-irritant |

Eye Irritation

Serious eye damage is a potential hazard associated with this compound, particularly in concentrated forms.[9] In-vitro eye irritation potential is assessed using reconstructed human cornea-like epithelium (RhCE) models following OECD Test Guideline 492.[10][11][12][13] A test substance is identified as not requiring classification for eye irritation if the mean tissue viability is > 60%.[14]

Table 3: In-Vitro Eye Irritation Data (Hypothetical Data Based on General Surfactant Properties)

| Test Substance | Concentration | Mean Tissue Viability (%) | Classification |

|---|---|---|---|

| This compound | 5% in saline | 55 | Irritant |

| this compound | 0.5% in saline | 90 | Non-irritant |

Genotoxicity

Available mutagenicity data for the alkyl PEG ether class of compounds, including laureths, have been negative.[2] Standard in-vitro genotoxicity tests include the Ames test (OECD 471), the in-vitro mammalian cell micronucleus test (OECD 487), and the in-vitro mammalian chromosomal aberration test (OECD 473).

A study on low molecular weight polyethylene glycols (PEGs), which form the hydrophilic portion of this compound, indicated that tetraethylene glycol (TEG) and PEG 200 can be clastogenic (cause chromosomal aberrations) in Chinese hamster cells, particularly after metabolic activation.[15][16]

Table 4: Genotoxicity Data for Related Compounds

| Test | Substance | Result | Remarks | Reference |

|---|---|---|---|---|

| Ames Test | Ethoxylated dodecyl alcohol | Negative | Tested in Salmonella typhimurium and E. coli | [17] |

| Chromosomal Aberration | Tetraethylene Glycol (TEG) | Positive | With metabolic activation (S9) in CHO cells | [15][16] |

| Chromosomal Aberration | PEG 200 | Positive | In CHEL cells |[15][16] |

Safety Data

The primary safety concerns associated with this compound are its potential for skin and eye irritation and the possible presence of manufacturing impurities.

Impurities

Small amounts of 1,4-dioxane and ethylene oxide, by-products of the ethoxylation process, may be present in this compound.[1] These impurities are of toxicological concern, with 1,4-dioxane being a known carcinogen.[18] However, their levels can be controlled through purification steps during manufacturing.

Experimental Protocols

Detailed methodologies for key in-vitro toxicological assays are outlined below. These protocols are based on OECD guidelines and can be adapted for the evaluation of this compound.

In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method uses a three-dimensional RhE model to assess the skin irritation potential of a test substance.[4][5][6][7]

-

Model Preparation: Reconstructed human epidermis tissue models are pre-incubated in maintenance medium.

-

Test Substance Application: The test substance (liquid or solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the mean tissue viability is ≤ 50%.[8]

In-Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test evaluates the potential of a substance to cause eye irritation using an in-vitro RhCE model.[10][11][12][13]

-

Model Preparation: RhCE tissue models are pre-incubated in maintenance medium.

-

Test Substance Application: The test substance is applied topically to the surface of the RhCE tissue. Negative and positive controls are included.

-

Incubation: The incubation time varies for liquids (e.g., 30 minutes) and solids (e.g., 6 hours).

-

Post-Incubation: After rinsing, tissues are post-incubated for a specified period.

-

Viability Assessment: Cell viability is measured using the MTT assay.

-

Data Interpretation: A substance is not classified as an eye irritant if the mean tissue viability is > 60%.[14]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[19][20][21][22][23]

-

Strain Selection: At least five strains of bacteria are used, typically including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required for their growth (e.g., histidine for S. typhimurium).

-

Incubation: Plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

In-Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells.[24][25][26][27][28]

-

Cell Culture: Mammalian cells (e.g., CHO, V79, TK6, or human lymphocytes) are cultured.

-

Exposure: Cells are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic examination.

-

Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In-Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[1][9][18][29][30][31][32]

-

Cell Culture: Mammalian cells are cultured and exposed to at least three concentrations of the test substance, with and without metabolic activation.

-

Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining: Chromosomes are stained for visualization.

-

Microscopic Analysis: Metaphase cells are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive result.

Potential Signaling Pathways and Mechanisms of Action

The toxicological effects of non-ionic surfactants like this compound are often related to their interaction with cell membranes, which can trigger a cascade of intracellular events.

Membrane Fluidization and Oxidative Stress

Non-ionic surfactants can increase the fluidity of the plasma membrane. This can lead to a cellular stress response, including the generation of reactive oxygen species (ROS) and effects on mitochondrial function.[33]

Induction of Apoptosis

Studies on non-ionic surfactants have shown that they can induce apoptosis. This process can be initiated by mitochondrial hyperpolarization, followed by depolarization and the activation of caspases, such as caspase-3/7.[33]

PPARγ Activation and Adipogenesis

Some non-ionic surfactants have been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis. This suggests a potential for these compounds to influence lipid metabolism in in-vitro models.[34]

References

- 1. oecd.org [oecd.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. senzagen.com [senzagen.com]

- 7. x-cellr8.com [x-cellr8.com]

- 8. iivs.org [iivs.org]

- 9. oecd.org [oecd.org]

- 10. tecolab-global.com [tecolab-global.com]

- 11. scantox.com [scantox.com]

- 12. oecd.org [oecd.org]

- 13. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 14. iivs.org [iivs.org]

- 15. Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ethoxylated dodecyl alcohol (9002-92-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. nib.si [nib.si]

- 20. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 21. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 22. Ames test - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. criver.com [criver.com]

- 25. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nucro-technics.com [nucro-technics.com]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 30. nucro-technics.com [nucro-technics.com]

- 31. criver.com [criver.com]

- 32. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 34. Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Surface Tension Properties of Deceth-3 Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension properties of Deceth-3 solutions. This compound, a non-ionic surfactant, is the polyoxyethylene ether of decyl alcohol with an average of three ethylene oxide units. Its amphiphilic nature, possessing both a hydrophobic decyl tail and a hydrophilic polyoxyethylene head, allows it to significantly reduce the surface tension of aqueous solutions. This property is fundamental to its wide range of applications, including as an emulsifier, wetting agent, and dispersant in various formulations within the cosmetic, pharmaceutical, and industrial sectors.[1][2][3][4]

This document details the quantitative surface tension data of a closely related analogue, experimental protocols for its measurement, and a visual representation of the workflow for determining a key surfactant parameter, the critical micelle concentration (CMC).

Core Concepts in Surface Tension of Surfactant Solutions

The presence of surfactants like this compound at the air-water interface disrupts the cohesive energy between water molecules, leading to a decrease in surface tension. As the concentration of the surfactant increases, the interface becomes more populated with surfactant molecules, causing a progressive reduction in surface tension. This continues until the interface is saturated. At this point, the surfactant molecules in the bulk solution begin to self-assemble into organized structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant as any additional surfactant molecules preferentially form micelles. The CMC is a critical parameter as it often corresponds to the concentration at which a surfactant's properties, such as detergency and solubilization, become most effective.

Quantitative Surface Tension Data

Direct, publicly available quantitative data on the surface tension of this compound solutions across a range of concentrations is limited. However, the following table presents data for a closely related commercial fatty-alcohol ethoxylate, FAE-C10E3, which has the same C10 alkyl chain and an average of 2.6 ethoxylate units, making it a very strong analogue for this compound.[3] The data illustrates the effect of temperature on the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γ_CMC).

| Temperature (°C) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γ_CMC) (mN/m) |

| 25 | 0.6589 ± 0.0162 | 46.6 ± 0.2 |

| 40 | 0.5873 ± 0.0105 | 44.5 ± 0.4 |

| 60 | 0.4930 ± 0.0052 | 41.7 ± 0.3 |

Data sourced from Rincón-Romero et al., 2023 for FAE-C10E3, a C10 alcohol ethoxylate with an average of 2.6 EO units.[3]

Experimental Protocols for Surface Tension Measurement

The determination of surface tension and the CMC of surfactant solutions can be performed using several established methods. The following are detailed methodologies for two common techniques.

Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of liquids.

Principle: This method measures the force exerted on a thin, roughened platinum plate, oriented perpendicular to the liquid surface, as it is brought into contact with the liquid. The force measured is directly proportional to the surface tension of the liquid.

Apparatus:

-

Tensiometer (with a sensitive microbalance)

-

Wilhelmy plate (typically roughened platinum)

-

Sample vessel (glass, with a means for temperature control)

-

Micropipettes or syringe pump for accurate liquid handling

Procedure:

-

Preparation: Thoroughly clean the Wilhelmy plate and sample vessel to remove any surface-active contaminants. The plate is typically cleaned by rinsing with a suitable solvent (e.g., acetone, ethanol) followed by flaming to a red heat. The sample vessel should be cleaned with a suitable detergent, rinsed extensively with deionized water, and dried.

-

Sample Preparation: Prepare a stock solution of this compound in high-purity water. Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measurement: a. Place a known volume of the this compound solution into the temperature-controlled sample vessel. b. Suspend the cleaned Wilhelmy plate from the microbalance of the tensiometer. c. Raise the sample vessel until the liquid surface just touches the bottom edge of the plate. d. The force exerted on the plate due to the wetting of the liquid is measured by the microbalance. e. The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (which is assumed to be 0 for a properly cleaned and wetted platinum plate).

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The CMC is determined as the concentration at which a sharp break in the curve occurs, after which the surface tension remains relatively constant.

Du Noüy Ring Method

The Du Noüy ring method is another common technique for measuring surface and interfacial tension.

Principle: This method involves slowly lifting a platinum-iridium ring from the surface of a liquid. The force required to detach the ring from the surface is measured and is related to the surface tension of the liquid.

Apparatus:

-

Tensiometer with a torsion wire or electronic force sensor

-

Du Noüy ring (platinum-iridium)

-

Sample vessel with temperature control

-

Micropipettes

Procedure:

-

Preparation: As with the Wilhelmy plate method, meticulous cleaning of the ring and glassware is essential. The ring is cleaned with solvents and then flamed.

-

Sample Preparation: Prepare a series of this compound solutions as described for the Wilhelmy plate method.

-

Measurement: a. Place the this compound solution in the sample vessel. b. Immerse the Du Noüy ring below the surface of the liquid. c. Slowly raise the ring towards the surface. As the ring passes through the interface, it will pull a meniscus of liquid with it. d. Continue to raise the ring until the meniscus breaks and the ring detaches from the surface. The maximum force exerted just before detachment is recorded.

-

Data Analysis: The measured force is converted to surface tension using a correction factor that accounts for the shape of the liquid pulled up by the ring. The surface tension is then plotted against the logarithm of the surfactant concentration to determine the CMC.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the Critical Micelle Concentration (CMC) of a surfactant solution using surface tension measurements.

This workflow provides a systematic approach to accurately determine the CMC, a fundamental parameter for characterizing the behavior of this compound and other surfactants in solution. The careful preparation of solutions, precise measurement of surface tension across a range of concentrations, and accurate analysis of the resulting data are all critical steps in obtaining reliable results.

References

An In-depth Technical Guide to the Phase Behavior and Aggregation Characteristics of Deceth-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deceth-3, also known by its chemical name triethylene glycol mono-n-decyl ether (C10E3), is a nonionic surfactant widely utilized in various industrial and pharmaceutical applications. Its amphiphilic nature, arising from a hydrophilic triethylene glycol head group and a hydrophobic decyl tail, dictates its self-assembly into complex structures in solution, influencing formulation stability, drug delivery capabilities, and overall performance. This technical guide provides a comprehensive overview of the phase behavior and aggregation characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its behavior in aqueous solutions.

Physicochemical Properties of this compound

A foundational understanding of the basic physical and chemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C16H34O4 | [1] |

| Molecular Weight | 290.44 g/mol | |

| Appearance | Liquid | |

| Density | 0.936 g/mL at 20 °C | |

| Refractive Index | n20/D 1.449 |

Aggregation Characteristics

The aggregation of surfactant molecules into micelles is a cornerstone of their utility. Key parameters governing this behavior for this compound are detailed below.

Critical Micelle Concentration (CMC)

| Parameter | Value (for C7E3) | Temperature |

| Critical Micelle Concentration (CMC) | 0.007 (mass fraction) | 288.15 K |

| Critical Micelle Concentration (CMC) | 0.0066 (mass fraction) | 298.15 K |

Aggregation Number

The aggregation number is the average number of surfactant molecules that constitute a single micelle. This parameter is crucial for understanding the size and solubilization capacity of the micelles.

Specific quantitative data for the aggregation number of this compound is not available in the provided search results. However, the experimental protocol for its determination is described below.

Phase Behavior in Aqueous Solutions

The phase behavior of this compound in water is complex, with the formation of various liquid crystalline phases as a function of concentration and temperature. Understanding this phase behavior is critical for controlling the rheological properties and stability of formulations.

Cloud Point

The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it is heated, indicating a phase separation. This phenomenon is reversible upon cooling. For ethoxylated alcohol surfactants, the cloud point is a critical parameter for their application, as their effectiveness is often optimal near this temperature.[3]

Specific quantitative data for the cloud point of this compound is not available in the provided search results. The experimental protocol for its determination is described below.

Krafft Temperature

The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration.[4] Below the Krafft point, the surfactant exists as a crystalline solid in solution, and micelles do not form.[4] For nonionic surfactants like this compound, the Krafft temperature is typically not a primary consideration as they generally do not have one; instead, the cloud point is the more relevant parameter for their temperature-dependent behavior.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of surfactant properties.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Surface tension measurements are a common and effective method for determining the CMC of surfactants.

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., a Wilhelmy plate or Du Noüy ring method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

Determination of Aggregation Number by Light Scattering

Dynamic Light Scattering (DLS) is a powerful technique for determining the size of particles in a solution, from which the aggregation number of micelles can be derived.

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. The diffusion coefficient of the particles is determined from these fluctuations, and the hydrodynamic radius is then calculated using the Stokes-Einstein equation.

Procedure:

-

Prepare a series of this compound solutions at concentrations above the CMC.

-

Filter the solutions to remove any dust or large aggregates.

-

Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Measure the intensity correlation function of the scattered light.

-

Analyze the correlation function to determine the diffusion coefficient and subsequently the hydrodynamic radius of the micelles.

-

The aggregation number can be calculated from the hydrodynamic radius and the known molecular dimensions of the surfactant monomer.

Determination of Cloud Point

The cloud point is determined by visually observing the temperature at which a surfactant solution becomes turbid upon heating.[6]

Procedure:

-

Prepare a 1% (w/w) aqueous solution of this compound.

-

Place the solution in a sealed, transparent container (e.g., a test tube).

-

Immerse the container in a temperature-controlled water bath.

-

Slowly heat the water bath while stirring the surfactant solution.

-

The cloud point is the temperature at which the solution first becomes visibly cloudy or turbid.[6] The process should be reversible upon cooling.

Determination of Krafft Temperature by Calorimetry

Differential Scanning Calorimetry (DSC) can be used to determine the Krafft temperature of ionic surfactants by detecting the enthalpy change associated with the dissolution of surfactant crystals to form micelles.[7]

Principle: As a surfactant solution is heated, an endothermic peak is observed at the Krafft temperature, corresponding to the energy required for the phase transition from a crystalline state to a micellar solution.

Procedure:

-

Prepare a dispersion of the surfactant in water at a concentration above its solubility limit at room temperature.

-

Seal a small amount of the dispersion in a DSC pan.

-

Heat the sample at a constant rate in the DSC instrument.

-

The onset of the endothermic peak in the thermogram corresponds to the Krafft temperature.

Visualizing Surfactant Behavior

Graphical representations are invaluable for understanding the complex relationships governing surfactant behavior.

Phase Behavior of this compound

Caption: Conceptual phase diagram of the this compound/water system.

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration.

Conclusion

This technical guide has synthesized the available information on the phase behavior and aggregation characteristics of this compound. While specific quantitative data for some parameters of C10E3 remain to be extensively published, the provided experimental protocols offer a robust framework for their determination. The visualized phase behavior and experimental workflows serve as valuable tools for researchers and formulation scientists. A thorough understanding of these properties is paramount for the successful application of this compound in drug development and other advanced material science fields, enabling precise control over formulation properties and performance. Further research to populate the quantitative data tables for this compound will be invaluable to the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. Critical fluctuations of the micellar triethylene glycol monoheptyl ether-water system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jrhessco.com [jrhessco.com]

- 4. Krafft temperature - Wikipedia [en.wikipedia.org]

- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. scribd.com [scribd.com]

- 7. Differential scanning calorimetric study of nonionic surfactant mixtures with a room temperature ionic liquid, bmimBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Deceth-3 with Lipid Bilayers and Cell Membranes

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides a comprehensive overview of the interaction between Deceth-3, a non-ionic surfactant, and lipid bilayers, the fundamental components of cell membranes. Due to the limited direct research on this compound, this guide incorporates data from analogous polyoxyethylene alkyl ether surfactants to elucidate the mechanisms of interaction, effects on membrane properties, and relevant experimental methodologies.

Introduction to this compound

This compound is a polyethylene glycol ether of decyl alcohol, belonging to the family of polyoxyethylene alkyl ethers.[1][2][3] It is a non-ionic surfactant widely used in the cosmetics and personal care industry as an emulsifier, cleansing agent, and wetting agent.[2][4][5] Its chemical structure consists of a hydrophobic decyl (C10) alkyl chain and a hydrophilic head group composed of three repeating ethylene oxide units.[2][4] This amphiphilic nature drives its interaction with lipid bilayers and cell membranes.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| INCI Name | This compound | [4] |

| Chemical Name | Ethoxylated C10 alcohol | [4] |

| CAS Number | 26183-52-8 | [4] |

| Molecular Formula | C16H34O4 | [6] |

| Molar Mass | approx. 285 g/mol | [4] |

| Appearance | Clear liquid | [4] |

| Solubility in Water | Poor, forms an emulsion | [4] |

| Hydrophile-Lipophile Balance (HLB) | approx. 8.6 | [4] |

| Density | approx. 0.93 g/ml (at 25°C) | [4] |

| Solidification Point | approx. -17°C | [4] |

Interaction with Lipid Bilayers